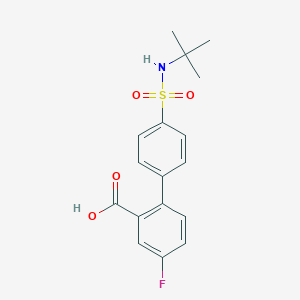
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (4-tBSFBA) is a fluorinated benzoic acid derivative that has been widely used in the scientific community due to its versatile applications. It is a valuable intermediate in the synthesis of various compounds and has been used in a variety of research applications, including biochemical and physiological studies.
科学的研究の応用
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for the enzyme tyrosine aminotransferase (TAT), which plays a role in the metabolism of tyrosine and is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of various drugs on the enzyme. It has also been used to study the effects of various compounds on the enzyme phospholipase A2 (PLA2), which is involved in the metabolism of phospholipids and is involved in the regulation of cell signaling pathways.
作用機序
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it has been suggested that it may act as an inhibitor of the enzyme tyrosine aminotransferase (TAT). The mechanism of action is thought to involve the binding of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction of tyrosine to its products. In addition, it has been suggested that 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% may also act as an inhibitor of the enzyme phospholipase A2 (PLA2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways. In addition, it has been suggested that it may have an anti-inflammatory effect and may be useful in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethyl acetate. In addition, it is not very soluble in organic solvents and must be heated to high temperatures in order to dissolve.
将来の方向性
The future directions for 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential use in the treatment of diseases. Another potential direction is to explore the use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as a substrate for other enzymes, such as those involved in the metabolism of lipids or proteins. Finally, further research could be conducted to explore the potential use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of other compounds.
合成法
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is achieved by a multi-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride (4-tBSCl) with 2-fluorobenzoic acid (2-FBA) in the presence of a base such as sodium hydroxide. This reaction produces 4-t-butylsulfamoylphenyl-2-fluorobenzoic acid (4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%). The second step involves the purification of the product, which is achieved by recrystallization in a solvent such as ethyl acetate. The final step involves the isolation of the pure product by filtration or vacuum distillation.
特性
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKROQIAEKRSLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














